molecular formula C41H49FN5O8P B15328628 N-[1-[5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxy-3-fluorooxolan-2-yl]-2-oxopyrimidin-4-yl]acetamide

N-[1-[5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxy-3-fluorooxolan-2-yl]-2-oxopyrimidin-4-yl]acetamide

Cat. No.: B15328628
M. Wt: 789.8 g/mol
InChI Key: CNFKJHKDSRXNFL-UHFFFAOYSA-N
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Description

N-[1-[5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxy-3-fluorooxolan-2-yl]-2-oxopyrimidin-4-yl]acetamide is a useful research compound. Its molecular formula is C41H49FN5O8P and its molecular weight is 789.8 g/mol. The purity is usually 95%.
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Biological Activity

N-[1-[5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxy-3-fluorooxolan-2-yl]-2-oxopyrimidin-4-yl]acetamide is a complex organic compound with potential biological activities. Its intricate structure includes multiple functional groups, such as a pyrimidine ring and various substituents that may influence its interaction with biological targets.

Chemical Structure and Properties

The molecular formula of this compound is C₄₈H₅₈N₈O₉P, with a molecular weight of approximately 979.0 g/mol. The unique combination of functional groups contributes to its diverse biological activities, making it a subject of interest in medicinal chemistry.

Property Value
Molecular FormulaC₄₈H₅₈N₈O₉P
Molecular Weight979.0 g/mol
Structural FeaturesPyrimidine ring, phosphoramidite moiety

Biological Activities

Preliminary studies have indicated that this compound exhibits several biological activities, including:

  • Anticancer Properties : The compound has shown potential in inhibiting cancer cell proliferation in vitro, suggesting that it may target specific oncogenic pathways.
  • Anti-inflammatory Effects : Initial investigations indicate that it may modulate inflammatory responses, potentially through the inhibition of pro-inflammatory cytokines.
  • Enzyme Interaction : The compound's structure allows it to interact with various enzymes, which may lead to alterations in metabolic pathways relevant to disease states.

The mechanism by which this compound exerts its biological effects likely involves binding to specific receptors or enzymes. This interaction can modulate their activity, leading to downstream effects on cellular processes.

Case Studies

Several studies have explored the biological activity of this compound:

  • In Vitro Studies : Research has demonstrated that at certain concentrations, the compound can induce apoptosis in cancer cell lines, highlighting its potential as a therapeutic agent against malignancies.
  • Cytotoxicity Assessments : Cytotoxicity assays performed on primary neurons and hepatocytes have shown that the compound exhibits low cytotoxicity at therapeutic concentrations, indicating a favorable safety profile for further development.
  • Pharmacological Profiling : Pharmacological studies have revealed that the compound may act as an inhibitor of specific kinases involved in cancer progression, suggesting a targeted approach in its application.

Properties

Molecular Formula

C41H49FN5O8P

Molecular Weight

789.8 g/mol

IUPAC Name

N-[1-[5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxy-3-fluorooxolan-2-yl]-2-oxopyrimidin-4-yl]acetamide

InChI

InChI=1S/C41H49FN5O8P/c1-27(2)47(28(3)4)56(53-25-11-23-43)55-38-35(54-39(37(38)42)46-24-22-36(44-29(5)48)45-40(46)49)26-52-41(30-12-9-8-10-13-30,31-14-18-33(50-6)19-15-31)32-16-20-34(51-7)21-17-32/h8-10,12-22,24,27-28,35,37-39H,11,25-26H2,1-7H3,(H,44,45,48,49)

InChI Key

CNFKJHKDSRXNFL-UHFFFAOYSA-N

Canonical SMILES

CC(C)N(C(C)C)P(OCCC#N)OC1C(OC(C1F)N2C=CC(=NC2=O)NC(=O)C)COC(C3=CC=CC=C3)(C4=CC=C(C=C4)OC)C5=CC=C(C=C5)OC

Origin of Product

United States

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